N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide

BRD4 Bromodomain Inhibitor Structure-Activity Relationship

Procure this specific 3-bromo-4-methylphenyl substituted phenylcyclopentyl carboxamide to ensure structural differentiation in your SAR studies. Unlike generic analogs, its unique meta-bromine/para-methyl pattern on the N-aryl ring offers a distinct entry point for bromodomain-targeted probe development and enables tunable reactivity in Pd-catalyzed cross-coupling reactions. Rely on verified identity rather than class membership for reproducible results.

Molecular Formula C19H20BrNO
Molecular Weight 358.279
CAS No. 1024052-51-4
Cat. No. B2959501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide
CAS1024052-51-4
Molecular FormulaC19H20BrNO
Molecular Weight358.279
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)Br
InChIInChI=1S/C19H20BrNO/c1-14-9-10-16(13-17(14)20)21-18(22)19(11-5-6-12-19)15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22)
InChIKeyIFMPHUSNVOCYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS 1024052-51-4): Structural Baseline and Procurement Context


N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS 1024052-51-4) is a fully synthetic, small-molecule amide characterized by a 1-phenylcyclopentane-1-carboxamide core bearing a 3-bromo-4-methylphenyl substituent on the amide nitrogen . Its molecular formula is C19H20BrNO, with a molecular weight of approximately 358.27 g/mol . The compound belongs to a broader class of phenylcyclopentyl formamide/carboxamide derivatives that have been investigated as synthetic intermediates and, in certain structural sub-series, as ligands for biological targets including sigma receptors [1] and voltage-gated sodium channels [2]. This specific substitution pattern—bromine at the meta position and a methyl group at the para position of the aniline-derived ring—distinguishes it from other halogenated or non-halogenated analogs within the same chemotype.

Why Generic Substitution of N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide Is Not Advisable Without Direct Comparative Data


Although multiple compounds share the phenylcyclopentyl formamide scaffold, their biological activity profiles are exquisitely sensitive to the nature and position of substituents on the N-aryl ring. For example, among related phenylcyclopentyl carboxamides, the 3-bromobenzyl substitution has been shown to confer potent BRD4 bromodomain inhibition (Ki = 8.7 nM) when replacing a cyclopentyl group [1], while other analogs with different halogenation patterns (e.g., 4-bromo-2-fluorophenylmethyl) exhibit distinct chemical reactivity and interaction profiles . Within the 3-bromo-4-methylphenyl series specifically, closely related compounds such as N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide have demonstrated protein kinase inhibition , yet there is no evidence that such activity is preserved across different core scaffolds. The target compound combines a specific bromo-methyl substitution pattern with a phenylcyclopentyl carboxamide core—a combination for which no direct, publicly available biological potency data have been identified. Consequently, generic substitution with other in-class analogs cannot be assumed to yield equivalent chemical or biological performance, and procurement decisions should be guided by the specific structural features rather than class membership alone.

Quantitative Differentiation Evidence for N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS 1024052-51-4) Relative to Structural Analogs


Structural Differentiation: Regioisomeric Substitution Pattern Dictates Target Engagement Potential — BRD4 Bromodomain SAR

In a medicinal chemistry campaign optimizing dual PLK1/BRD4 inhibitors, replacement of a cyclopentyl group with a 3-bromobenzyl moiety resulted in the most potent BRD4 bromodomain inhibitor of the series (compound 39j), with a Ki of 8.7 nM [1]. The target compound bears a 3-bromo-4-methylphenyl group directly attached to the amide nitrogen of a phenylcyclopentyl carboxamide, structurally distinct from the 3-bromobenzyl substitution pattern in the reference study. However, this class-level SAR finding demonstrates that the presence and position of a bromine atom on a benzyl/phenyl ring attached to a cyclopentyl-containing scaffold can dramatically modulate bromodomain binding affinity. This implies that the specific 3-bromo-4-methyl substitution in the target compound may confer a distinct biological interaction profile compared to non-brominated or differently brominated phenylcyclopentyl formamides. Direct head-to-head BRD4 binding data for this compound are not publicly available.

BRD4 Bromodomain Inhibitor Structure-Activity Relationship

Substituent-Driven Reactivity Differentiation: Bromo vs. Fluoro Analogs in the Phenylcyclopentyl Formamide Series

The 4-bromo-2-fluorophenylmethyl analog (CAS 1023496-51-6) of the phenylcyclopentyl formamide series has been noted to possess 'unique' reactivity attributable to the combined electronic effects of bromo and fluoro substituents . The target compound, by contrast, bears a 3-bromo-4-methylphenyl group, introducing an electron-donating methyl substituent ortho to the bromine on the aromatic ring. This electronic difference is expected to alter the compound's reactivity in nucleophilic aromatic substitution, cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and other metal-catalyzed transformations. While no direct quantitative reactivity comparison is publicly available, the distinct substitution pattern constitutes a meaningful chemical differentiation for synthetic chemistry applications where specific halogen/methyl substitution is required.

Chemical Reactivity Halogen Substitution Medicinal Chemistry

Core Scaffold Divergence: Phenylcyclopentyl Carboxamide vs. Nicotinamide-Derived 3-Bromo-4-methylphenyl Analogs in Kinase Inhibition

The 3-bromo-4-methylphenyl substructure has been employed in known kinase inhibitors, notably N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide, which reportedly exhibits protein kinase inhibitory activity . However, this compound features a nicotinamide core scaffold, which is structurally and pharmacophorically distinct from the phenylcyclopentyl carboxamide core of the target compound. The cyclopentyl ring introduces conformational constraints and lipophilic character that are absent in the planar nicotinamide system. No publicly available comparative kinase inhibition data exist for the target compound. This scaffold divergence means that the 3-bromo-4-methylphenyl group alone cannot be used to infer biological activity; the core scaffold is an equally critical determinant of target binding and selectivity.

Kinase Inhibitor Scaffold Comparison Pharmacophore

Molecular Property Differentiation: Calculated Physicochemical Profile vs. Non-Methylated Bromophenyl Analog

The target compound (C19H20BrNO, MW ~358.27) contains a methyl group at the 4-position of the bromophenyl ring, distinguishing it from the non-methylated analog N-(3-bromophenyl)-1-phenylcyclopentane-1-carboxamide (C18H18BrNO, MW ~344.25) . This additional methyl group increases molecular weight by ~14 Da and enhances lipophilicity (estimated XLogP increase of approximately 0.5 units based on additive fragment contributions). The methyl substituent also introduces steric bulk adjacent to the bromine, which may influence binding pocket complementarity in biological targets and alter metabolic stability. While direct experimental comparative data are unavailable, these calculated physicochemical differences are relevant for applications where specific LogP, molecular weight, or steric parameters are critical selection criteria.

Physicochemical Properties Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide (CAS 1024052-51-4)


Bromodomain and Epigenetic Probe Development: Exploiting the 3-Bromo-4-methylphenyl Pharmacophore

Based on class-level SAR evidence that 3-bromobenzyl substitution within cyclopentyl-containing scaffolds can yield potent BRD4 bromodomain inhibition (Ki = 8.7 nM) [1], this compound is positioned as a candidate starting point for developing bromodomain-targeted chemical probes. Its distinct 3-bromo-4-methylphenyl substitution pattern offers a structurally differentiated entry into this target space relative to known 3-bromobenzyl or non-methylated analogs. Researchers involved in epigenetic drug discovery should consider this compound when SAR exploration around the bromophenyl substituent is a key objective.

Synthetic Chemistry: Halogenated Building Block for Cross-Coupling and Scaffold Decoration

The aryl bromide functionality at the meta position of the N-phenyl ring makes this compound suitable as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, etc.) . The presence of a para-methyl group provides a differentiated electronic environment compared to non-methylated or fluoro-substituted analogs , enabling chemists to tune reactivity and selectivity in downstream synthetic sequences. This compound is appropriate for medicinal chemistry laboratories building focused libraries around the phenylcyclopentyl carboxamide chemotype.

Kinase Inhibitor Lead Generation: Alternative Scaffold to Nicotinamide-Based 3-Bromo-4-methylphenyl Analogs

The 3-bromo-4-methylphenyl aniline substructure is a recognized motif in kinase inhibitor pharmacophores, as evidenced by compounds such as N-(3-Bromo-4-methylphenyl)-5-(tert-butyl)nicotinamide . However, the target compound replaces the common nicotinamide core with a conformationally constrained phenylcyclopentyl carboxamide scaffold. This scaffold hop may confer advantages in kinase selectivity, physicochemical properties, or intellectual property positioning. Kinase-focused medicinal chemistry groups evaluating novel hinge-binding or allosteric scaffolds should assess this compound as part of lead generation campaigns.

Physicochemical Property-Driven Compound Library Selection

For organizations curating diversity-oriented screening libraries, the target compound occupies a specific region of chemical space defined by its molecular weight (~358 Da), lipophilicity (estimated XLogP ~4.7-5.2), and halogen/methyl substitution pattern . Relative to the non-methylated analog (MW 344.25), the increased molecular weight and lipophilicity may alter membrane permeability and protein binding characteristics, making it a valuable inclusion in library subsets designed to explore property-based lead optimization parameters.

Quote Request

Request a Quote for N-(3-Bromo-4-methylphenyl)(phenylcyclopentyl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.